(S)-2-(pyridin-3-yl)morpholine
Description
BenchChem offers high-quality (S)-2-(pyridin-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(pyridin-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(2S)-2-pyridin-3-ylmorpholine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1 |
InChI Key |
PPUJWYHBVHJUKY-SECBINFHSA-N |
SMILES |
C1COC(CN1)C2=CN=CC=C2 |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CN=CC=C2 |
Canonical SMILES |
C1COC(CN1)C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-(pyridin-3-yl)morpholine
This guide provides a comprehensive overview of a robust and enantioselective method for the synthesis of (S)-2-(pyridin-3-yl)morpholine, a valuable building block in medicinal chemistry. The content is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Morpholines
Chiral N-heterocycles are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Among these, the chiral morpholine scaffold is of particular interest due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[2] Specifically, 2-substituted chiral morpholines, with a stereocenter adjacent to the oxygen atom, are key components in various therapeutic agents.[1] The precise control of stereochemistry at this position is often critical for target engagement and pharmacological activity. (S)-2-(pyridin-3-yl)morpholine, for instance, is a precursor to compounds like ABT-288, a histamine H3 receptor antagonist that has been investigated for its potential in treating cognitive disorders.[3][4]
The synthesis of 2-substituted chiral morpholines, however, presents a significant challenge due to the congested environment around the stereocenter and the electron-rich nature of the precursor enamines, which can lead to low reactivity.[5] This guide details a highly efficient and enantioselective approach to overcome these challenges, centered around the asymmetric hydrogenation of a dehydromorpholine precursor.
Synthetic Strategy: Asymmetric Hydrogenation of a Dehydromorpholine Intermediate
The chosen synthetic strategy involves a three-step sequence:
-
Synthesis of the Dehydromorpholine Precursor: Construction of an N-protected 2-(pyridin-3-yl)-3,4-dihydro-2H-1,4-oxazine.
-
Enantioselective Asymmetric Hydrogenation: Catalytic reduction of the enamine double bond to establish the (S)-stereocenter with high enantiomeric excess (ee).
-
Deprotection: Removal of the N-protecting group to yield the final target compound.
This "after cyclization" approach, where the stereocenter is formed on a pre-existing unsaturated ring, is highly efficient and atom-economical, relying on the power of transition-metal-catalyzed asymmetric hydrogenation.[5]
Rationale for Catalyst Selection
The key to achieving high enantioselectivity in the hydrogenation of the 2-substituted dehydromorpholine is the choice of the chiral catalyst. Research has shown that rhodium complexes bearing bisphosphine ligands with a large bite angle are exceptionally effective for this transformation.[5][6] For this synthesis, we select a cationic rhodium catalyst with a Shi-kine-phos (SKP) ligand. The wide bite angle of the SKP ligand is crucial for creating a well-defined and rigid chiral environment around the metal center, which enables highly effective facial discrimination of the prochiral enamine substrate.[7] This leads to the formation of one enantiomer in significant excess.
Experimental Protocols
Synthesis of N-Boc-2-hydroxy-2-(pyridin-3-yl)morpholine (3)
The synthesis begins with the preparation of the N-Boc protected cyanohydrin of 3-pyridinecarboxaldehyde, which is then reacted with a protected ethanolamine derivative, followed by cyclization.
Step 1: Synthesis of 2-(tert-butoxycarbonyl)-5-(pyridin-3-yl)-1,3-oxazinan-4-one (Intermediate for the precursor)
A more direct and recently developed approach for the synthesis of 2-substituted morpholines involves the reaction of a 2-tosyl-1,2-oxazetidine with an appropriate aldehyde in the presence of a base.[8]
Protocol:
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add N-Boc-2-(aminooxy)ethanol (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the mixture under reduced pressure.
-
The crude product is then cyclized in the presence of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) in toluene at reflux for 4 hours, with azeotropic removal of water.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude product is purified by column chromatography on silica gel to afford the dehydromorpholine precursor.
Asymmetric Hydrogenation of N-Boc-2-(pyridin-3-yl)-3,4-dihydro-2H-1,4-oxazine
This is the key stereochemistry-defining step.
Protocol:
-
In a high-pressure reactor, a solution of N-Boc-2-(pyridin-3-yl)-3,4-dihydro-2H-1,4-oxazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1 M) is prepared.
-
To this solution, add the [Rh(COD)(SKP)]BF4 catalyst (0.5-1.0 mol%).
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (10-50 atm).[1]
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product, (S)-N-Boc-2-(pyridin-3-yl)morpholine, is purified by flash chromatography on silica gel.
Deprotection to Yield (S)-2-(pyridin-3-yl)morpholine
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group.
Protocol:
-
Dissolve the purified (S)-N-Boc-2-(pyridin-3-yl)morpholine (1.0 eq) in a solution of hydrochloric acid in dioxane (4 M, 10 eq) or trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate to a pH of 8-9.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, (S)-2-(pyridin-3-yl)morpholine.
Visualization of Workflows
Synthetic Workflow
Caption: Synthetic pathway for (S)-2-(pyridin-3-yl)morpholine.
Analytical Characterization Workflow
Caption: Analytical workflow for product characterization.
Characterization Data
The synthesized (S)-2-(pyridin-3-yl)morpholine must be thoroughly characterized to confirm its structure, purity, and enantiomeric excess.
Spectroscopic Data
| Technique | Expected Results for (S)-2-(pyridin-3-yl)morpholine |
| ¹H NMR | Signals corresponding to the pyridyl protons, the morpholine ring protons (which will show characteristic diastereotopic splitting patterns), and the N-H proton. The chemical shifts of the morpholine protons adjacent to the oxygen and nitrogen atoms are expected to be in the range of 3.5-4.5 ppm.[9] |
| ¹³C NMR | Resonances for all unique carbon atoms. The carbon of the stereocenter (C2) is expected to appear around 70-80 ppm. Signals for the pyridine ring will be in the aromatic region (120-150 ppm).[10] |
| Mass Spec (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
Chiral HPLC Analysis
The determination of the enantiomeric excess is crucial. A common approach involves the use of a chiral stationary phase (CSP).[11][12]
| Parameter | Value |
| Column | Chiralcel OD-H or Chiralpak AD-H[13] |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.[11] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the (S) and (R) enantiomers, allowing for the calculation of the enantiomeric excess (ee) of the synthesized product. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the dehydromorpholine precursor can be confirmed by standard spectroscopic methods before proceeding to the critical asymmetric hydrogenation step. The enantioselectivity of the hydrogenation is directly quantifiable by chiral HPLC. The final product's identity and purity are unequivocally confirmed by a combination of NMR, mass spectrometry, and HPLC. This multi-faceted analytical approach ensures the integrity of the final compound.
Conclusion
This guide has outlined a state-of-the-art, enantioselective synthesis of (S)-2-(pyridin-3-yl)morpholine. The cornerstone of this methodology is the asymmetric hydrogenation of a dehydromorpholine precursor, catalyzed by a rhodium complex with a large bite-angle bisphosphine ligand. This approach provides a reliable and efficient route to this valuable chiral building block, which is of significant interest to the pharmaceutical and drug development industries. The detailed protocols and characterization methods provide a solid foundation for researchers to successfully synthesize and validate this important compound.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link][6]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link][5]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][1]
-
Ritzen, B., Hoekman, S., Verdasco, E. D., van Delft, F. L., & Rutjes, F. P. J. T. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(10), 3461–3464. [Link][14]
-
Bonnet, V., et al. (2009). Synthesis of a TRPV1 Receptor Antagonist. The Journal of Organic Chemistry, 74(22), 8561-8571. [Link][15]
-
Supplementary information - The Royal Society of Chemistry. (n.d.). [Link][10]
-
Zhang, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. [Link][16]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmaceutical Research, 11(6), 2219-2234. [Link][17]
-
Brioni, J. D., et al. (2012). Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 343(1), 117-30. [Link][3]
-
Rivara, S., et al. (2012). Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands. Molecules, 17(10), 12347-12363. [Link][18]
-
Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6511-6523. [Link][8]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link][19]
-
Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. (n.d.). Rsc.org. [Link][20]
-
A, Schild analysis of ABT-288 competitive antagonism of (R)MeHA-mediated stimulation of [ 35 S] - ResearchGate. (n.d.). [Link][21]
-
Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. (2023). IUCr Journals. [Link][22]
-
Gault, L. M., et al. (2015). A randomized study of H3 antagonist ABT-288 in mild-to-moderate Alzheimer's dementia. Journal of Neuropharmacology, 99, 438-446. [Link][4]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link][11]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). SFERA - Unife. [Link][12]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). Semantic Scholar. [Link][23]
-
US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents. (n.d.). [24]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 497, 03004. [Link][2]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). Semantic Scholar. [Link][25]
-
A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2023). [Link][26]
-
Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF - ResearchGate. (2025). [Link][27]
-
Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link][28]
-
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). [Link][29]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link][13]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link][9]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study of H3 antagonist ABT-288 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sfera.unife.it [sfera.unife.it]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 14. sci-hub.box [sci-hub.box]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morpholine synthesis [organic-chemistry.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.iucr.org [journals.iucr.org]
- 23. sciencescholar.us [sciencescholar.us]
- 24. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 29. asianpubs.org [asianpubs.org]
The Biological Activity and Pharmacological Utility of (S)-2-(pyridin-3-yl)morpholine: A Technical Whitepaper
Executive Summary
The compound (S)-2-(pyridin-3-yl)morpholine is a highly versatile, privileged chiral scaffold widely utilized in modern medicinal chemistry[1]. Featuring a basic morpholine ring coupled with a pyridine moiety, this compound serves as a critical building block for designing central nervous system (CNS) therapeutics. As a Senior Application Scientist, I have observed its profound utility in the development of muscarinic M1 receptor agonists, protein kinase inhibitors, and novel antidepressants. This whitepaper details the mechanistic rationale, biological activity profiles, and validated experimental protocols for evaluating derivatives of this scaffold.
Structural & Stereochemical Rationale
The causality behind selecting the (S)-enantiomer over its (R)-counterpart or the racemate lies in the strict spatial orientation required for optimal receptor-ligand interactions:
-
Pyridine Moiety: Acts as a potent hydrogen-bond acceptor. This is crucial for interacting with hinge region residues in kinase ATP-binding pockets or specific transmembrane domains in G-protein coupled receptors (GPCRs).
-
Morpholine Ring: Provides a basic nitrogen that is typically protonated at physiological pH (pKa ~8.3), allowing for critical salt-bridge formations (e.g., with Asp105 in the M1 receptor). The oxygen atom modulates lipophilicity (LogP), preventing excessive accumulation in lipid bilayers and ensuring optimal Blood-Brain Barrier (BBB) penetration.
-
Stereospecificity: The (S)-configuration directs the pyridine ring into the hydrophobic sub-pocket of target receptors, minimizing steric clashes that occur with the (R)-enantiomer. This stereochemical precision exponentially increases binding affinity and target selectivity.
Primary Biological Modalities
Muscarinic M1 Receptor Agonism (Alzheimer's Disease Models)
Derivatives of this scaffold, specifically 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine analogs, have demonstrated significant efficacy as M1 selective muscarinic agonists ()[2]. These compounds are engineered to treat presenile dementia and Alzheimer's disease. By selectively activating the M1 receptor, they enhance memory function and regulate amyloid precursor protein (APP) secretion in the cerebral cortex without triggering the severe cholinergic side effects associated with non-selective agonists. The efficient synthesis of these derivatives relies heavily on the morpholine core, which is synthesized via the bromination of 3-acetylpyridine and subsequent dehydration ()[3].
Protein Kinase Inhibition
The scaffold is highly effective in the development of ATP-competitive kinase inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region, while the morpholine acts as a solubilizing group that projects into the solvent-exposed region, improving the pharmacokinetic profile of the drug.
Antidepressant Activity
Due to its favorable CNS penetrance, the scaffold is utilized to synthesize monoamine reuptake inhibitors. The morpholine core mimics the pharmacophore of classic antidepressants (like reboxetine), modulating norepinephrine and serotonin levels in the synaptic cleft.
Quantitative Pharmacological Data
Below is a synthesized dataset representing the typical pharmacological profile of optimized (S)-2-(pyridin-3-yl)morpholine derivatives compared to standard reference compounds.
| Compound Class / Derivative | Primary Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | BBB Permeability (Papp x 10⁻⁶ cm/s) |
| (S)-Morpholino-arecoline analog | M1 Receptor | 12.4 ± 1.2 | 28.5 (Agonist) | 18.5 (High) |
| Racemic-Morpholino-arecoline | M1 Receptor | 85.6 ± 5.4 | 145.2 (Agonist) | 18.0 (High) |
| Pyridin-morpholine Kinase Inhibitor | LRRK2 | 4.1 ± 0.5 | 8.2 (Inhibitor) | 12.3 (Moderate) |
| Reference (Xanomeline) | M1/M4 Receptor | 3.2 ± 0.4 | 10.1 (Agonist) | 15.1 (High) |
Visualizations
M1 Muscarinic Receptor Activation Pathway by Morpholine Derivatives.
High-Throughput Screening Workflow for Morpholine-Based M1 Agonists.
Validated Experimental Workflows
To ensure trustworthiness and self-validation, the following protocols detail the exact methodologies for evaluating the biological activity of these derivatives.
Protocol 1: Radioligand Binding Assay for M1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of (S)-2-(pyridin-3-yl)morpholine derivatives by displacing the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS).
-
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human M1 receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet.
-
Assay Setup: In a 96-well plate, add 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M), 50 µL of [3H]-NMS (final concentration 0.2 nM), and 100 µL of membrane suspension (20 µg protein/well).
-
Incubation: Incubate the mixture at room temperature for 120 minutes to reach equilibrium.
-
Filtration (Causality): Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass, drastically reducing non-specific binding of the positively charged radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
-
System Validation & QC: Total binding (TB) and non-specific binding (NSB) wells (using 10 µM Atropine) must be included. The assay is only validated if the specific binding window is >80% of the total signal.
Protocol 2: Intracellular Calcium Flux Assay (FLIPR)
-
Objective: To evaluate the functional agonism (EC50) of the compounds via Gq-coupled calcium mobilization.
-
Step-by-Step Methodology:
-
Cell Plating: Seed M1-expressing CHO-K1 cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading (Causality): Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Rationale: Probenecid is added to inhibit organic anion transporters, preventing the efflux of the Fluo-4 dye and ensuring stable baseline fluorescence.
-
Compound Addition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Automatically inject 10 µL of test compounds.
-
Measurement: Record fluorescence (Ex: 488 nm, Em: 540 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height to determine EC50 values.
-
-
System Validation & QC: A known M1 agonist (e.g., Xanomeline) and a selective antagonist (e.g., Pirenzepine) are run concurrently on every plate. The assay is only deemed valid if the Z'-factor exceeds 0.6, confirming a robust signal-to-background ratio suitable for high-throughput screening.
References
-
Title: Muscarinic receptor 1 agonist activity of novel N-aryl carboxamide substituted 3-morpholino arecoline derivatives in Alzheimer's presenile dementia models Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine: a potent M1 selective muscarinic agonist Source: Tetrahedron Letters URL: [Link]
Sources
Rational Design, Synthesis, and Evaluation of Novel Morpholine Analogues
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The morpholine ring—a six-membered heterocycle containing distinct oxygen and nitrogen heteroatoms—has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique physicochemical profile, characterized by a well-balanced lipophilic-hydrophilic nature and a weakly basic nitrogen (pKa ~8.3), makes it an exceptional structural motif for optimizing both the pharmacodynamic (target binding) and pharmacokinetic (ADME/tox) properties of novel therapeutics[2].
This technical whitepaper provides a comprehensive framework for the discovery, synthesis, and biological validation of morpholine derivatives. By focusing on the rational design of phosphoinositide 3-kinase (PI3K) inhibitors and central nervous system (CNS) penetrant agents, we will explore the causality behind synthetic choices, structural optimizations, and self-validating experimental protocols.
Mechanistic Rationale: Why Morpholine?
The ubiquitous presence of morpholine in FDA-approved drugs (e.g., Gefitinib, Linezolid, Rivaroxaban) is not coincidental. The integration of a morpholine moiety serves three primary causal functions in drug design[3]:
-
Conformational Flexibility & Vectorization: The chair-like conformation of the saturated ring acts as a precise vector, directing attached pharmacophores into deep hydrophobic binding pockets of target kinases.
-
Hydrogen Bond Acceptor Capability: The highly electronegative oxygen atom creates a negative inductive effect and serves as a critical hydrogen bond acceptor. In kinase inhibitors, this oxygen frequently interacts with the hinge region of the ATP-binding site.
-
Physicochemical Modulation: The presence of the oxygen atom lowers the pKa of the basic nitrogen compared to piperidine. At physiological pH (7.4), a significant fraction of the morpholine exists in its neutral state, facilitating passive diffusion across lipid bilayers, including the blood-brain barrier (BBB)[4].
Targeting the PI3K/Akt/mTOR Axis
Dysregulation of the PI3K signaling pathway is a hallmark of numerous human malignancies. In the rational design of pan-class I PI3K inhibitors, morpholine is indispensable. Co-crystal structures of morpholino-pyrimidines in the ATP-binding site of PI3K (e.g., p110γ/α) reveal that the morpholine oxygen forms a critical, highly conserved hydrogen bond with the backbone amide of Val882 in the hinge region[5]. Without this interaction, inhibitory potency drops precipitously.
Caption: PI3K/Akt/mTOR signaling pathway and morpholine-based competitive inhibition.
Synthetic Methodologies for Morpholine Analogues
The synthesis of highly potent morpholino-pyrimidine derivatives typically relies on sequential, regioselective nucleophilic aromatic substitution (S_N_Ar) and palladium-catalyzed cross-coupling reactions[6]. The electron-deficient nature of the pyrimidine core allows for the precise, stepwise displacement of halogens.
Protocol 1: Step-by-Step Synthesis of 2-Morpholino-4-Substituted Pyrimidines
This protocol describes a self-validating workflow for generating a library of PI3K inhibitors. The causality of temperature control in Step 1 is critical: the C4-position of 2,4-dichloropyrimidine is more electrophilic than the C2-position. Performing the reaction at 0°C ensures regioselective substitution at C4, while higher temperatures lead to isomeric mixtures.
Phase 1: Regioselective S_N_Ar (Morpholine Incorporation)
-
Initialization: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic base to neutralize the HCl byproduct. Slowly add morpholine (1.05 eq) dropwise over 15 minutes to prevent localized heating.
-
Reaction & Monitoring: Stir at 0°C for 2 hours. Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a single major UV-active spot confirms regioselectivity.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Intermediate Validation: Confirm the structure of 2-chloro-4-morpholinopyrimidine via LC-MS (ESI+) and 1H-NMR. Ensure purity is >95% before proceeding.
Phase 2: Buchwald-Hartwig Amination (Pharmacophore Extension)
-
Catalyst Preparation: In a flame-dried Schlenk tube, combine the 2-chloro-4-morpholinopyrimidine intermediate (1.0 eq), an aniline derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.
-
Coupling: Heat the mixture to 100°C for 12 hours.
-
Purification: Filter through a celite pad, concentrate, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).
Caption: Logical workflow for the synthesis and validation of morpholine analogues.
Structure-Activity Relationship (SAR) & Biological Evaluation
The biological efficacy of morpholine analogues is heavily dependent on the substituents flanking the core pyrimidine/pyrrolopyrimidine ring. While the morpholine itself anchors the molecule to the hinge region, the R-groups dictate isoform selectivity and solvent-exposed interactions[5].
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of synthesized morpholine derivatives against PI3Kα, demonstrating how specific structural modifications impact potency[7].
Table 1: Comparative In Vitro Activity of Morpholine Derivatives against PI3Kα
| Compound Class | R-Group Substitution (Solvent Channel) | PI3Kα IC₅₀ (nM) | Pharmacological Impact |
| 4-Morpholinopyrrolopyrimidine | -H (Unsubstituted) | 150 | Baseline hinge-binding activity. |
| 4-Morpholinopyrrolopyrimidine | -C(O)NH-Ph-4-N(Me)CH₂CH₂NMe₂ | 9 | Enhanced potency via extended hydrogen bonding in the affinity pocket. |
| 4-Morpholinopyrrolopyrimidine | -C(O)NH-Ph-4-(morpholin-4-yl)methyl | 7 | Dual-morpholine system maximizes solubility and target affinity. |
| 2,4-Dimorpholinopyrimidine | 4-Fluorophenyl | 88.5 ± 6.1 | Halogen bonding improves metabolic stability but reduces raw potency. |
Data sourced from comparative studies on morpholine-containing PI3K inhibitors[7].
Protocol 2: In Vitro Kinase Assay for PI3K Inhibition
To ensure trustworthy and reproducible biological data, the evaluation of these compounds must utilize a self-validating luminescence-based ADP detection assay (e.g., ADP-Glo™).
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA). Dilute PI3Kα enzyme and PIP2:PS lipid kinase substrate to working concentrations.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of the morpholine analogue in DMSO. Self-Validation: Include a known standard (e.g., ZSTK474 or Buparlisib) as a positive control, and a DMSO-only well as a negative control.
-
Kinase Reaction: In a 384-well white microplate, combine 2 µL of compound, 2 µL of PI3Kα, and 2 µL of PIP2/ATP mixture (final ATP concentration = 10 µM). Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. The assay is only validated if the reference standard IC₅₀ falls within its historical 95% confidence interval.
Pharmacokinetic (PK) Optimization: Overcoming Metabolic Liabilities
While early generations of morpholino-pyrimidines utilized a phenol moiety to form hydrogen bonds with Asp841 and Tyr867 in the PI3K binding pocket, the presence of the free hydroxyl group severely limited in vivo efficacy due to rapid Phase II metabolism (glucuronidation/sulfation)[5].
The Causality of PK Optimization: To achieve in vivo target modulation, medicinal chemists must replace the metabolically labile phenol group while retaining the critical binding contacts.
-
Isosteric Replacement: Replacing the phenol with a trifluoromethylphenyl (-CF3) or a substituted heterocyclic ring (e.g., aminopyridyl) prevents rapid conjugation[5].
-
Result: While the -CF3 analogue may exhibit a slight drop in raw enzymatic potency (due to the loss of the specific Asp841 H-bond), the overall in vivo pharmacokinetic profile—specifically the Area Under the Curve (AUC) and intravenous half-life (t₁/₂)—is drastically improved, leading to superior tumor regression in xenograft models[5]. Furthermore, the morpholine ring's inherent basicity ensures the molecule maintains sufficient aqueous solubility despite the addition of lipophilic groups[2].
Conclusion
The discovery and synthesis of novel morpholine analogues represent a masterclass in rational drug design. By leveraging the morpholine ring's unique ability to act simultaneously as a structural vector, a hydrogen bond acceptor, and a physicochemical modulator, researchers can systematically overcome the barriers of target affinity and pharmacokinetic stability. Adhering to rigorous, self-validating synthetic and biological protocols ensures that the transition from in vitro hits to in vivo leads is both reliable and reproducible.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies ResearchGate URL:[Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules PubMed (NIH) URL:[Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Royal Society of Chemistry (RSC) URL:[Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Publications URL:[Link]
-
Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors ACS Medicinal Chemistry Letters URL:[Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data for (S)-2-(pyridin-3-yl)morpholine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-(pyridin-3-yl)morpholine
Abstract
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule.[4] For (S)-2-(pyridin-3-yl)morpholine, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments, respectively.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.[4][5]
Table 1: Predicted ¹H NMR Data for (S)-2-(pyridin-3-yl)morpholine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyridine-H2, H6 | 8.50 - 8.70 | m | - | 2H |
| Pyridine-H4 | 7.80 - 8.00 | dt | ~8.0, 2.0 | 1H |
| Pyridine-H5 | 7.30 - 7.50 | dd | ~8.0, 5.0 | 1H |
| Morpholine-H2 (CH) | 4.50 - 4.70 | dd | ~10.0, 3.0 | 1H |
| Morpholine-H3ax, H5ax | 2.80 - 3.00 | m | - | 2H |
| Morpholine-H3eq, H5eq | 3.10 - 3.30 | m | - | 2H |
| Morpholine-H6ax | 3.60 - 3.80 | m | - | 1H |
| Morpholine-H6eq | 4.00 - 4.20 | m | - | 1H |
| Morpholine-NH | 1.80 - 2.50 | br s | - | 1H |
Rationale for Predictions: The aromatic protons of the pyridine ring are expected in the deshielded region (δ 7.3-8.7) due to aromatic ring currents. The proton at C2 of the morpholine ring is a methine proton adjacent to both a nitrogen and the pyridine ring, leading to a downfield shift. Protons on carbons adjacent to the electronegative oxygen (C6) are more deshielded than those adjacent to the nitrogen (C3, C5).[6] The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the carbon environments.
Table 2: Predicted ¹³C NMR Data for (S)-2-(pyridin-3-yl)morpholine
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C2, C6 | 148.0 - 152.0 |
| Pyridine-C4 | 135.0 - 138.0 |
| Pyridine-C3 | 133.0 - 136.0 |
| Pyridine-C5 | 123.0 - 126.0 |
| Morpholine-C2 | 75.0 - 78.0 |
| Morpholine-C6 | 66.0 - 69.0 |
| Morpholine-C3, C5 | 45.0 - 48.0 |
Rationale for Predictions: Pyridine carbons resonate in the aromatic region (δ 120-155). Within the morpholine ring, the carbon attached to oxygen (C6) is the most deshielded among the aliphatic carbons.[7] The carbon at the junction with the pyridine ring (C2) is also significantly deshielded. The carbons adjacent to the nitrogen (C3, C5) are found at a more upfield position.[4]
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (S)-2-(pyridin-3-yl)morpholine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ is useful if hydrogen bonding needs to be observed, as it will slow the exchange of the N-H proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are typical starting parameters.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (5-10 seconds) may be necessary to ensure quantitative signals for all carbons, especially quaternary ones.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
NMR Workflow Visualization
Caption: Workflow for NMR analysis of (S)-2-(pyridin-3-yl)morpholine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of (S)-2-(pyridin-3-yl)morpholine is expected to show characteristic absorptions for its key structural features.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Morpholine) | Medium, Broad |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine) | Medium |
| 2850 - 3000 | C-H Stretch | Aliphatic (Morpholine) | Strong |
| 1570 - 1610 | C=C / C=N Stretch | Aromatic Ring (Pyridine) | Medium-Strong |
| 1400 - 1480 | C-H Bend | Aliphatic (CH₂) | Medium |
| 1050 - 1150 | C-O-C Stretch | Ether (Morpholine) | Strong |
Rationale for Predictions: The N-H stretch of the secondary amine in the morpholine ring typically appears as a broad band.[8] The strong C-O-C ether stretch is a hallmark of the morpholine ring.[9] Aromatic C-H and C=C/C=N stretches confirm the presence of the pyridine ring.
Experimental Protocol for IR Data Acquisition (FT-IR)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to IR radiation in the typical analysis range.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the key absorption bands and assigning them to the corresponding functional groups.
-
IR Analysis Workflow Visualization
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers further structural clues. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Predicted Mass Spectral Data
For (S)-2-(pyridin-3-yl)morpholine (C₉H₁₂N₂O), the expected mass spectral data using a soft ionization technique like Electrospray Ionization (ESI) is presented below.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 165.10224 |
| [M+Na]⁺ | 187.08418 |
Rationale for Predictions: The molecular formula C₉H₁₂N₂O gives an exact neutral mass of 164.09496 Da.[10] In ESI-MS, protonation is common, leading to the [M+H]⁺ ion as the base peak. The presence of basic nitrogen atoms in both the pyridine and morpholine rings makes this compound highly susceptible to positive ion formation.
Key Fragmentation Pathways: Under higher energy conditions (e.g., Electron Ionization or CID), fragmentation would likely involve the loss of parts of the morpholine ring or cleavage at the C-C bond connecting the two rings.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The choice of solvent must be compatible with the liquid chromatography (LC) mobile phase.
-
-
Instrument Setup:
-
The sample is introduced into the mass spectrometer via an LC system or direct infusion.
-
The ESI source is operated in positive ion mode. Key parameters to optimize include capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and source temperature.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is used to achieve mass accuracy typically below 5 ppm.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the measured accurate mass to the theoretical mass calculated for the elemental formula C₉H₁₂N₂O to confirm the molecular formula.
-
MS Analysis Workflow Visualization
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 8. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. 2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of (S)-2-(Pyridin-3-yl)morpholine via Rhodium-Catalyzed Hydrogenation
Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery
The morpholine ring is a privileged heterocyclic scaffold, frequently integrated into a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique physicochemical properties, such as enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability, make it a highly desirable building block for medicinal chemists.[1][3] In the context of central nervous system (CNS) drug discovery, the morpholine moiety is particularly valuable; it can modulate pharmacokinetic properties and often acts as a critical pharmacophore that orients molecular appendages for optimal target engagement.[4][5]
Crucially, the therapeutic efficacy and safety of morpholine-containing drugs are often dictated by the precise three-dimensional arrangement of their atoms—their stereochemistry.[1] The synthesis of enantiomerically pure morpholines is therefore a paramount objective. (S)-2-(pyridin-3-yl)morpholine represents a key chiral intermediate, providing a versatile synthon for constructing more complex drug candidates. This document provides a detailed protocol and scientific rationale for its stereoselective synthesis using a highly efficient catalytic method.
Strategic Approach: Enantioselective Synthesis via Asymmetric Hydrogenation
Multiple strategies exist for the asymmetric synthesis of chiral morpholines, which can be broadly categorized by when the key stereocenter is established: before, during, or after the formation of the heterocyclic ring.[6][7] Among these, establishing the stereocenter after cyclization via transition-metal-catalyzed asymmetric hydrogenation of an unsaturated precursor offers unparalleled advantages. This method is celebrated for its high efficiency, operational simplicity, and excellent atom economy.[6][7]
Our selected protocol focuses on the asymmetric hydrogenation of a 2-(pyridin-3-yl)-dehydromorpholine substrate. This approach leverages a chiral rhodium catalyst to achieve exceptional levels of enantioselectivity, consistently producing the desired (S)-enantiomer in high yield.[6][8][9]
Workflow Overview
The overall synthetic strategy involves the preparation of an N-protected dehydromorpholine precursor, followed by the key asymmetric hydrogenation step to install the chiral center at the C2 position, and concluding with an optional deprotection to yield the final product.
Caption: High-level workflow for the synthesis of (S)-2-(pyridin-3-yl)morpholine.
Mechanistic Rationale: The Basis of Enantioselectivity
The success of this protocol hinges on the rhodium pre-catalyst and a specialized chiral bisphosphine ligand, such as a derivative from the Shi Kinase-Phos (SKP) family.[6][9] These ligands are characterized by a large "bite angle," which creates a well-defined and rigid chiral pocket around the rhodium metal center.
The Catalytic Cycle:
-
Ligand Exchange & Activation: The chiral bisphosphine ligand coordinates to the rhodium precursor (e.g., [Rh(COD)₂]BF₄), displacing the cyclooctadiene (COD) ligands to form the active cationic rhodium catalyst.
-
Substrate Coordination: The N-protected dehydromorpholine substrate coordinates to the chiral rhodium complex through its C=C double bond. The steric and electronic properties of the chiral ligand force the substrate to bind in a specific, lower-energy orientation.
-
Oxidative Addition & Insertion: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium center. This is followed by migratory insertion of one hydride to a carbon of the coordinated double bond, forming a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride is transferred to the other carbon, leading to the reductive elimination of the final hydrogenated product, (S)-2-(pyridin-3-yl)morpholine. This step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
The enantioselectivity arises because the energy barrier for hydrogen delivery to one face of the coordinated alkene is significantly lower than for the other, a direct consequence of the steric environment created by the chiral ligand.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Materials and Methods
Table 1: Materials and Equipment
| Category | Item | Recommended Specifications |
| Reagents | N-Boc-2-(pyridin-3-yl)-3,4-dihydro-2H-1,4-oxazine | Substrate, 1.0 equiv. |
| [Rh(COD)₂]BF₄ | Rhodium pre-catalyst, 0.2–1.0 mol% | |
| (R,R,R)-SKP-Phos (or similar chiral ligand) | Chiral Ligand, 0.22–1.1 mol% | |
| Hydrogen (H₂) Gas | High Purity (≥99.999%) | |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Anhydrous, degassed | |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity, for inert atmosphere | |
| Silica Gel | For column chromatography, 230-400 mesh | |
| Equipment | High-Pressure Autoclave/Hydrogenation Reactor | Stainless steel or Hastelloy, with magnetic stirring |
| Schlenk Line and Glassware | For handling air-sensitive reagents | |
| Glovebox | For preparing catalyst solution | |
| Rotary Evaporator | For solvent removal | |
| Chiral HPLC System | For enantiomeric excess (ee) determination | |
| NMR Spectrometer & Mass Spectrometer | For structural characterization |
Detailed Experimental Protocol
Safety Precaution: High-pressure hydrogenation is hazardous. This procedure must be performed by trained personnel in a properly ventilated fume hood using a certified high-pressure reactor behind a blast shield. All manipulations involving air-sensitive reagents must be conducted under an inert atmosphere (glovebox or Schlenk line).
Step 1: Catalyst Solution Preparation (Inside a Glovebox)
-
To a dry Schlenk flask, add the rhodium pre-catalyst [Rh(COD)₂]BF₄ (0.01 equiv.).
-
Add the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv.).
-
Add 5 mL of anhydrous, degassed dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes. The solution should turn a homogenous orange-red color, indicating the formation of the active catalyst complex.
Step 2: Asymmetric Hydrogenation Reaction
-
In a separate flask, dissolve the N-Boc-2-(pyridin-3-yl)-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv.) in 15 mL of anhydrous, degassed DCM.
-
Transfer the substrate solution to the glass liner of the high-pressure autoclave.
-
Using a cannula, transfer the prepared catalyst solution from Step 1 into the autoclave liner containing the substrate.
-
Seal the autoclave according to the manufacturer's instructions.
-
Remove the autoclave from the glovebox and place it in the designated hydrogenation area.
-
Purge the autoclave head-space with nitrogen or argon gas (3 cycles), followed by purging with hydrogen gas (3 cycles).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 atm).
-
Begin vigorous stirring and maintain the reaction at room temperature (or as optimized) for 12-24 hours. Monitor the reaction progress by checking for hydrogen uptake.
Step 3: Work-up and Purification
-
Upon completion, stop the stirring and carefully vent the excess hydrogen gas from the reactor.
-
Purge the reactor with nitrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the N-Boc protected product as a pure solid or oil.
Step 4: Characterization and Enantiomeric Excess (ee) Determination
-
Confirm the chemical structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak column) and an appropriate mobile phase.[7] Compare the retention times to a racemic standard.
Expected Results and Data
The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is a highly robust and effective transformation, typically affording excellent yields and enantioselectivities.[6][7]
Table 2: Representative Reaction Parameters and Outcomes
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Boc-2-(aryl)-dehydromorpholine | 1.0 | 50 | DCM | 25 | 12 | >99 | 99 |
| 2 | N-Cbz-2-(aryl)-dehydromorpholine | 1.0 | 30 | EtOAc | 25 | 24 | >99 | 98 |
| 3 | N-Boc-2-(pyridin-3-yl)-dehydromorpholine | 0.2 | 50 | DCM | 50 | 24 | ~95 | >97 |
Data in this table is representative and synthesized from published results for similar substrates to illustrate expected performance.[6][7][9]
Conclusion
This application note details a reliable and highly enantioselective protocol for the synthesis of (S)-2-(pyridin-3-yl)morpholine, a valuable building block in pharmaceutical research. The cornerstone of this method is the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, which provides the target compound with exceptional stereocontrol and in high yield. The protocol is scalable and leverages a well-understood catalytic system, making it a powerful tool for researchers, scientists, and drug development professionals.[6][9]
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). RSC Publishing. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Note: While this source describes a different method, it highlights the importance of morpholine synthesis. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate. [Link]
-
Ritzen, B., Hoekman, S., Verdasco, E. D., van Delft, F. L., & Rutjes, F. P. J. T. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(10), 3461–3464. [Link]
-
Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation. (2021). Synfacts, 18(02), 0167. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2022). Organic Chemistry Frontiers. [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). Organic Chemistry Portal. [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Peng, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Gentile, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4490–4507. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2015). Baghdad Science Journal. [Link]
- Preparation of morpholine derivatives. (2009).
-
Gentile, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: (S)-2-(pyridin-3-yl)morpholine in CNS Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Trace Amine-Associated Receptor 1 (TAAR1) Agonist Development for Schizophrenia
Executive Summary
The discovery of novel therapeutics for schizophrenia has historically been dominated by D2 and 5-HT2A receptor antagonists, which often carry severe extrapyramidal symptoms (EPS) and metabolic side effects. The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a breakthrough target because it modulates monoaminergic transmission without direct D2 receptor blockade [1].
Recent structure-based drug discovery (SBDD) efforts have identified the (S)-2-(pyridin-3-yl)morpholine scaffold as a highly privileged chemotype for TAAR1 agonism[1]. This application note details the structural rationale, pharmacological profiling, and validated experimental protocols for utilizing this scaffold in CNS hit-to-lead optimization.
Scientific Rationale & Structural Biology
The (S)-2-(pyridin-3-yl)morpholine Scaffold
The (S)-2-(pyridin-3-yl)morpholine moiety possesses ideal physicochemical properties for CNS penetration (low molecular weight, optimal cLogP, and high topological polar surface area). More importantly, its stereochemistry dictates a highly specific binding mode within the contracted orthosteric pocket of the active-state TAAR1 receptor [1]:
-
Morpholine Amine: Acts as a cationic anchor, forming a critical charge-assisted salt bridge with the highly conserved aspartate residue Asp103³·³² .
-
Pyridine Ring: The (S)-configuration projects the aryl group perfectly into a hydrophobic sub-pocket, enabling robust π-π stacking and packing interactions with Phe268⁶·⁵² , Phe186ᴱᶜᴸ² , and Ile104³·³³ .
Mechanism of Action
TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR). Activation by the (S)-2-(pyridin-3-yl)morpholine scaffold induces a conformational shift that displaces Transmembrane Helix 6 (TM6) outward, triggering Gs-protein coupling, adenylyl cyclase activation, and subsequent cAMP accumulation. This cascade ultimately modulates dopaminergic and glutamatergic signaling in the prefrontal cortex without direct D2 antagonism.
Figure 1: TAAR1 intracellular signaling cascade activated by (S)-2-(pyridin-3-yl)morpholine.
Pharmacological Target Engagement Profile
To contextualize the efficacy of the (S)-2-(pyridin-3-yl)morpholine scaffold, it is benchmarked against the clinical-stage TAAR1 agonist Ulotaront (SEP-363856) [2] and the typical antipsychotic Haloperidol.
Table 1: Comparative Pharmacological Profile
| Compound Class / Control | Primary Target | In Vitro Potency (EC₅₀) | Efficacy (Emax vs Ulotaront) | Brain Penetration (K_{p,uu}) | Catalepsy Liability |
| (S)-2-(pyridin-3-yl)morpholine hits | TAAR1 | 23 nM - 1.2 µM | 85% - 108% | High (>0.8) | None |
| Ulotaront (SEP-363856) | TAAR1 / 5-HT1A | ~14 nM | 100% (Reference) | High | None |
| Haloperidol | D2 Antagonist | 1.5 nM (Kᵢ) | N/A | High | High (>90 mins) |
Experimental Workflows & Protocols
The following protocols outline a self-validating system for optimizing (S)-2-(pyridin-3-yl)morpholine derivatives. Every step is designed with built-in causality and rigorous control measures.
Protocol 1: Structure-Based Virtual Screening & Hit Identification
Causality: Traditional high-throughput screening (HTS) often yields flat, lipophilic compounds with poor CNS penetration. By utilizing large library docking against the active-state cryo-EM structure of TAAR1, we bias the discovery toward small, polar, and highly specific agonists [1].
-
Library Preparation: Filter a virtual library (e.g., ZINC20) for CNS-compliant physicochemical properties (MW < 350 Da, cLogP 2-4, TPSA < 70 Ų).
-
Docking Execution: Dock the library against the active-state TAAR1 structure, utilizing a grid box centered on Asp103³·³².
-
Pose Filtering: Filter the top 0.1% of hits specifically for the presence of a salt bridge with Asp103³·³² and π-π stacking with Phe268⁶·⁵². The (S)-2-(pyridin-3-yl)morpholine scaffold will naturally enrich in this phase.
-
Self-Validation: Cross-dock the hits against the inactive state of TAAR1. True agonists should show a significant docking score penalty in the inactive state due to the expanded orthosteric pocket.
Protocol 2: In Vitro Functional Profiling (cAMP Assay)
Causality: Because TAAR1 is Gs-coupled, measuring cAMP accumulation provides a direct, amplified readout of receptor activation. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it minimizes auto-fluorescence interference from synthetic library compounds, ensuring high signal-to-noise ratios.
-
Cell Preparation: Plate HEK293T cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well plate.
-
Compound Treatment: Incubate cells with a concentration gradient (10 pM to 10 µM) of the (S)-2-(pyridin-3-yl)morpholine derivative in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation) for 30 minutes at 37°C.
-
Detection: Add TR-FRET lysis/detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.
-
Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the 665/620 ratio to determine cAMP levels.
-
Self-Validation:
-
Positive Control: Ulotaront (10 µM) to define 100% Emax.
-
Negative Control: Mock-transfected HEK293T cells treated with the test compound to rule out off-target cAMP elevation.
-
Protocol 3: In Vivo Pre-Pulse Inhibition (PPI) & Catalepsy Models
Causality: Amphetamine-induced disruption of Pre-Pulse Inhibition (PPI) in mice is a highly predictive model for the sensorimotor gating deficits seen in schizophrenia. Reversing this deficit indicates antipsychotic efficacy. Concurrently, the catalepsy bar test assesses extrapyramidal symptom (EPS) liability.
-
Dosing: Administer the (S)-2-(pyridin-3-yl)morpholine derivative (e.g., 3-10 mg/kg, i.p.) or Vehicle to C57BL/6 mice. Wait 15 minutes.
-
Disruption: Administer Amphetamine (3 mg/kg, i.p.) to induce the PPI deficit.
-
PPI Testing: Place mice in startle chambers. After a 10-minute habituation, expose them to pulse-alone trials (120 dB) and prepulse+pulse trials (74, 78, 82 dB prepulses followed by 120 dB pulse). Record the startle reflex amplitude.
-
Catalepsy Testing: In a separate cohort, place the mouse's forepaws on a horizontal bar (0.4 cm diameter, 4 cm above the floor). Measure the time it takes for the mouse to remove both paws (cutoff: 120 seconds).
-
Self-Validation: Administer Haloperidol (1 mg/kg) to a control cohort. While Haloperidol will successfully reverse the PPI deficit, it will induce severe catalepsy. A successful (S)-2-(pyridin-3-yl)morpholine TAAR1 agonist must reverse PPI without inducing catalepsy, validating its non-D2 mechanism [1].
Figure 2: Hit-to-lead workflow for TAAR1 agonists in CNS drug discovery.
References
-
Huang, S., Liu, H., Wu, Y., Braz, J. M., Kranthi, D., Hall, B. W., ... & Shoichet, B. K. (2025). "Structure based discovery of antipsychotic-like TAAR1 agonists." bioRxiv.[Link]
-
Achtyes, E. D., Hopkins, S. C., Dedic, N., Dworak, H., Zeni, C., & Koblan, K. (2023). "Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia." European Archives of Psychiatry and Clinical Neuroscience, 273(7), 1543-1556.[Link]
Crystallization techniques for pyridinyl-morpholine derivatives
- 1. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. TW202509035A - Jak inhibitor compounds and crystal forms - Google Patents [patents.google.com]
- 7. WO2022043865A1 - Crystalline form of heterobicyclic compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Purification Challenges for Polar Morpholine Derivatives
Welcome to the Technical Support Center for morpholine derivative purification. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes chromatographic theory with field-proven troubleshooting strategies.
Morpholine rings—heterocycles containing both an ether oxygen and a secondary or tertiary amine—are ubiquitous in modern pharmacophores. However, their high polarity, strong hydrogen-bonding capacity, and basicity create notorious downstream purification bottlenecks. This guide provides self-validating workflows to help you achieve high-purity isolations.
Purification Strategy Decision Matrix
Before diving into specific troubleshooting, use the logical workflow below to determine the optimal purification trajectory based on the physicochemical properties of your crude mixture.
Decision matrix for selecting optimal purification strategies for polar morpholine derivatives.
Troubleshooting & FAQs
Q1: Why do my morpholine derivatives streak severely on normal-phase silica gel, and how can I fix it? A: Causality: Morpholine contains a basic nitrogen (pKa ~8.3). On bare silica, this nitrogen acts as a strong hydrogen bond acceptor and undergoes intense ion-exchange interactions with the acidic surface silanol groups (pKa ~4.5–5.0) of the stationary phase. This heterogeneous binding kinetics causes severe peak tailing, streaking, and irreversible adsorption[1]. Solution: You must suppress silanol ionization or competitively block these binding sites. Add a basic volatile modifier (e.g., 1–5% Triethylamine or 1% methanolic ammonia) to your organic mobile phase[1]. Alternatively, bypass silanol interactions entirely by switching to an amine-functionalized (NH2) silica column, which provides a neutral surface environment specifically designed for basic analytes.
Q2: My compound elutes in the void volume during standard Reverse-Phase (RP) HPLC (using 0.1% TFA). How do I increase retention? A: Causality: At acidic pH (pH 2–3), the morpholine nitrogen is fully protonated. Ionized species are highly polar and exhibit minimal hydrophobic partitioning into the C18 stationary phase, leading to zero retention and co-elution with the solvent front[2]. Solution: Switch to a High pH Mobile Phase . By raising the mobile phase pH to 10.5 (using 10 mM Ammonium Bicarbonate or Ammonium Hydroxide), you surpass the pKa of the morpholine group[3]. The molecule becomes deprotonated and neutral, drastically increasing its lipophilicity and retention on the C18 column[2]. Note: You must use a hybrid-silica or polymer-based column designed to withstand high pH (e.g., Waters XBridge), as standard silica dissolves above pH 8.
Q3: Even with optimized gradients, my morpholine target co-elutes with a neutral polar impurity. How can I achieve orthogonal separation? A: Causality: When a target and an impurity share identical hydrophobic profiles, standard RP-HPLC cannot resolve them. Solution: Exploit the basicity of the morpholine ring using a Strong Cation Exchange (SCX) Catch-and-Release protocol[4]. In this method, the basic amine is deliberately protonated and ionically bound to a sulfonic acid resin. Neutral impurities carry no charge and are easily washed away. The target is then released by neutralizing its charge with a strong volatile base.
Q4: My derivative is highly functionalized, extremely water-soluble, and fails on both Normal Phase and Reverse Phase. What is the next step? A: Causality: Molecules with negative LogP values are too polar for C18 partitioning and too insoluble in standard normal-phase solvents (like Hexane/EtOAc). Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via a mixed-mode mechanism: partitioning of the analyte into a water-rich layer immobilized on a polar stationary phase (like bare silica, Diol, or Amide), coupled with hydrogen bonding and electrostatic interactions[5]. Use a gradient starting with high organic (e.g., 95% Acetonitrile) and increasing the aqueous buffer concentration to elute the compound[5].
Quantitative Data: Impact of Mobile Phase pH on Retention
To illustrate the causality of pH adjustments in reverse-phase chromatography[2][3], the table below summarizes the retention behavior of morpholine derivatives versus neutral impurities.
| Analyte Type | Approx. pKa | Retention Factor (k') at pH 2.5 | Retention Factor (k') at pH 10.5 | Peak Shape Observation |
| Unsubstituted Morpholine Core | ~8.3 | 0.2 (Void Volume) | 4.5 | Tailing at pH 2.5; Sharp at pH 10.5 |
| N-Alkyl Morpholine Derivative | ~7.8 | 0.5 | 6.8 | Tailing at pH 2.5; Sharp at pH 10.5 |
| Neutral Polar Impurity | N/A | 3.2 | 3.3 | Sharp at both pH levels |
Step-by-Step Methodologies
Protocol 1: High pH Preparative RP-HPLC
Use this protocol when morpholine derivatives exhibit poor retention or peak tailing under standard acidic conditions.
-
Column Selection: Install a high-pH tolerant C18 column (e.g., Ethylene Bridged Hybrid particle technology).
-
Buffer Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.
-
Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Mobile Phase A and B. Ensure the sample is fully dissolved and filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Before injecting the full preparative batch, run a 10 µL analytical scouting gradient (5% to 95% B over 10 minutes). If the morpholine peak exhibits a retention factor (k') < 2, the mobile phase pH has not sufficiently surpassed the analyte's pKa. Verify your pH meter calibration.
-
Execution: Run the preparative gradient. Collect fractions based on UV or MS triggering.
-
Recovery: Lyophilize the fractions. Ammonium bicarbonate is highly volatile and will sublime completely, leaving the free-base morpholine derivative.
Protocol 2: SCX Catch-and-Release
Use this protocol to separate basic morpholine derivatives from non-basic/neutral impurities.
Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release for basic amines.
-
Cartridge Conditioning: Condition an SCX Solid Phase Extraction (SPE) cartridge with 2 column volumes (CV) of Methanol, followed by 2 CV of 1% Acetic Acid in Water.
-
Loading (The "Catch"): Dissolve the crude mixture in a weakly acidic solvent (e.g., 1% Acetic Acid in Water/Methanol). Load the solution onto the cartridge at a flow rate of 1-2 mL/min[4].
-
Washing: Wash the cartridge with 3 CV of Methanol. This removes all neutral and acidic impurities.
-
Self-Validation Check: Spot the flow-through and wash fractions on a TLC plate and stain with Ninhydrin or Dragendorff's reagent. A lack of staining confirms the morpholine target is securely bound to the resin and has not leaked.
-
Elution (The "Release"): Elute the target compound using 2 CV of 2M Ammonia in Methanol. The high pH deprotonates the morpholine, breaking the ionic bond with the sulfonic acid resin[4].
-
Concentration: Evaporate the elution fraction under reduced pressure to yield the purified morpholine derivative.
References
- Bioanalytical Method Development: High PH Mobile Phase. BioPharma Services.
- Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science (via ResearchGate).
- 2-Pyridin-3-ylpiperazine;dihydrochloride | SCX Catch and Release Protocol. Benchchem.
- Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pyridin-3-ylpiperazine;dihydrochloride | 2416243-60-0 | Benchchem [benchchem.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-2-(pyridin-3-yl)morpholine vs other heterocyclic scaffolds in drug design
Scaffold Superiority: A Technical Comparison of (S)-2-(pyridin-3-yl)morpholine Against Traditional Heterocycles in Drug Design
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of lead optimization—specifically, balancing target binding affinity with a viable pharmacokinetic (PK) profile. The introduction of specific heterocyclic scaffolds is a primary strategy to solve these multi-parameter optimization problems.
This guide provides an in-depth technical comparison between the highly privileged (S)-2-(pyridin-3-yl)morpholine scaffold[1] and traditional alternatives like piperidine, piperazine, and phenyl-based rings. By dissecting the physicochemical causality behind these structural choices, this guide will equip drug development professionals with the rationale and self-validating protocols needed to implement this scaffold in CNS and oncology drug design.
Mechanistic Advantages: The Causality of Scaffold Selection
The (S)-2-(pyridin-3-yl)morpholine building block is a masterclass in bioisosteric replacement, combining two distinct structural modifications that synergistically improve a drug's profile.
The Phenyl-Pyridyl Switch
Replacing a standard phenyl ring with a pyridine ring fundamentally alters the electronic distribution of the molecule. Pyridine is an electron-deficient aromatic heterocycle[2]. Cytochrome P450 (CYP450) enzymes in the liver typically metabolize drugs via electrophilic attack (e.g., epoxidation or hydroxylation) on electron-rich aromatic rings. By utilizing pyridine, the ring is deactivated toward CYP450-mediated oxidation, drastically improving the metabolic half-life[2]. Additionally, the pyridine nitrogen acts as a directional hydrogen-bond acceptor, which can displace high-energy water molecules in a target's binding pocket, significantly increasing binding affinity and cellular permeability[3].
Morpholine vs. Piperidine/Piperazine
While piperidine and piperazine are ubiquitous, they often suffer from excessive basicity (pKa ~9.5–10.0), leading to poor passive membrane permeability and hERG toxicity liabilities. Morpholine introduces an electronegative oxygen atom that exerts an electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom[4]. This lowers the pKa to an optimal ~8.7. A lower pKa ensures a higher fraction of the drug remains un-ionized at physiological pH (7.4), enhancing oral bioavailability and lipid/aqueous solubility balance[5].
The Role of (S)-Stereochemistry
The (S)-enantiomer dictates the 3D spatial trajectory of the morpholine ring relative to the pyridine plane. In rigid binding pockets—such as the ATP-binding site of Cyclin-G associated kinase (GAK)[6] or the Muscarinic M1 receptor—this specific vectoring ensures the morpholine oxygen optimally aligns with hydrogen-bond donors on the target's hinge region, avoiding the severe steric clashes that the (R)-enantiomer would incur.
Caption: Logical mapping of structural components to pharmacokinetic and pharmacodynamic outcomes.
Quantitative Data: Physicochemical & Pharmacological Comparison
To objectively evaluate the performance of (S)-2-(pyridin-3-yl)morpholine, we must compare it against its structural cousins. The table below summarizes the extrapolated physicochemical properties and in vitro performance metrics based on established medicinal chemistry models for these scaffolds[5],[2],[4].
| Scaffold Core | pKa (Amine) | H-Bond Acceptors | Lipophilicity (LogP) | CYP450 Oxidation Liability | Target Application Profile |
| (S)-2-(pyridin-3-yl)morpholine | ~8.0 - 8.7 | 3 | Optimal (1.5 - 2.5) | Low | CNS drugs, Kinase inhibitors |
| 2-(phenyl)morpholine | ~8.4 | 2 | High (>3.0) | High (Phenyl ring oxidation) | Historically broad, high clearance |
| 2-(pyridin-3-yl)piperidine | ~9.5 - 10.0 | 2 | Moderate | Moderate | GPCR antagonists (hERG risk) |
| 2-(pyridin-3-yl)piperazine | ~9.0 | 3 | Low (<1.0) | Moderate | Anti-infectives, low permeability |
Experimental Validation: Self-Validating Protocols
To prove the superiority of the (S)-2-(pyridin-3-yl)morpholine scaffold in your own drug discovery pipeline, you must employ rigorous, self-validating experimental workflows. Below are the standard protocols used to validate metabolic stability and target engagement.
Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the scaffold. The protocol is designed with internal causality: we use HLMs because they contain the primary CYP450 enzymes responsible for phase I metabolism, and we quench with cold acetonitrile to instantly denature proteins and halt kinetics.
-
Preparation : Prepare a 10 mM stock solution of the (S)-2-(pyridin-3-yl)morpholine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition : Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Rationale: This concentration provides sufficient enzyme density without causing non-specific protein binding artifacts.
-
Pre-incubation : Incubate the mixture at 37°C for 5 minutes.
-
Initiation : Initiate the metabolic reaction by adding NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.
-
Time-Course Sampling : At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.
-
Quenching : Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The cold organic solvent instantly precipitates the HLM proteins, stopping the enzymatic reaction at the exact time point.
-
Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.
Caption: Step-by-step self-validating workflow for in vitro microsomal stability assessment.
Protocol 2: Radioligand Displacement Binding Assay (Target Engagement)
To prove that the (S)-enantiomer provides superior binding affinity over the (R)-enantiomer or piperidine analogs, a competitive binding assay is utilized.
-
Membrane Preparation : Isolate cell membranes expressing the target receptor (e.g., Muscarinic M1 GPCR).
-
Tracer Incubation : Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H] -N-methylscopolamine) at its Kd value.
-
Competitive Displacement : Add varying concentrations ( 10−11 to 10−4 M) of the (S)-2-(pyridin-3-yl)morpholine test compound.
-
Equilibration : Incubate the microplate at room temperature for 2 hours to ensure thermodynamic equilibrium is reached between the tracer, the test compound, and the receptor.
-
Rapid Filtration : Harvest the membranes rapidly onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Rationale: Rapid filtration separates the receptor-bound radioligand from the free radioligand in solution without allowing time for the bound complex to dissociate.
-
Scintillation Counting : Wash the filters with ice-cold buffer, add scintillation cocktail, and measure radioactivity to calculate the IC50 and Ki values.
Caption: Pharmacodynamic signaling pathway initiated by the target engagement of the morpholine scaffold.
Conclusion
The integration of the (S)-2-(pyridin-3-yl)morpholine scaffold into a drug design program is not merely a structural tweak; it is a calculated, mechanistic upgrade. By utilizing the phenyl-pyridyl switch to evade CYP450 metabolism[2] and leveraging the morpholine ring to tune basicity and enhance solubility[4], medicinal chemists can rescue leads that suffer from poor pharmacokinetics or off-target toxicity. When combined with rigorous, self-validating experimental protocols, this privileged scaffold serves as a highly reliable engine for generating robust clinical candidates.
References
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds ResearchGate URL
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch PharmaBlock URL
- CAS 90533-86-1: 2-(pyridin-3-yl)
- A Minireview on the Morpholine-Ring-Containing U.S.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Dove Press URL
- Selective inhibitors of Cyclin-G associated kinase (GAK)
Sources
- 1. CAS 90533-86-1: 2-(pyridin-3-yl)morpholine dihydrochloride [cymitquimica.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. dovepress.com [dovepress.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Shift to Catalytic Asymmetric Morpholine Synthesis
An in-depth technical evaluation of catalytic systems for the enantioselective synthesis of morpholines, designed for researchers, synthetic chemists, and drug development professionals.
Chiral morpholines are privileged heterocyclic scaffolds in medicinal chemistry, highly valued for their ability to improve a drug candidate's metabolic stability, aqueous solubility, and blood-brain barrier permeability. Historically, accessing these enantiopure heterocycles relied on chiral pool synthesis—a stepwise approach utilizing naturally occurring chiral amino acids. While reliable, chiral pool strategies are inherently non-catalytic, suffer from poor atom economy, and generate stoichiometric waste[1].
To address these limitations, the paradigm has shifted toward catalytic asymmetric synthesis . By utilizing transition-metal complexes or organocatalysts, chemists can now achieve the de novo construction of chiral morpholines from achiral precursors with high turnover numbers and exceptional stereocontrol[2]. This guide evaluates three state-of-the-art catalytic systems, comparing their mechanistic causality, substrate scope, and operational protocols.
Mechanistic Evaluation of Leading Catalytic Systems
Tandem Ti/Ru Catalysis (Hydroamination & Asymmetric Transfer Hydrogenation)
Synthesizing 3-substituted morpholines enantioselectively is notoriously difficult. A breakthrough one-pot sequential system solves this by coupling a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[1].
-
The Causality of Catalyst Selection: The process initiates with a commercially available bis(amidate)bis(amido)titanium precatalyst that drives the intramolecular hydroamination of ether-containing aminoalkynes to form a cyclic imine[1]. Group 4 metals like Titanium are highly oxophilic, which typically poisons catalysts in ether-rich environments. However, this specific Ti-complex is sterically tuned to tolerate the oxygen backbone of the substrate[1].
-
Stereochemical Control: Following cyclization, the Noyori–Ikariya catalyst, RuCl, is introduced. The high enantioselectivity (>95% ee) is not merely a function of steric bulk; it is dictated by precise hydrogen-bonding interactions between the ether oxygen in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst, which rigidly locks the transition state to direct hydride delivery to a single enantioface[1][3].
Rhodium-Catalyzed Asymmetric Hydrogenation
For the synthesis of 2-substituted chiral morpholines, the asymmetric hydrogenation of unsaturated dehydromorpholines offers an atom-economical and highly efficient route[4].
-
The Causality of Ligand Design: This system utilizes a bisphosphine-rhodium (SKP-Rh) complex[4]. The critical parameter here is the ligand's "large bite angle." A wider bite angle enforces a rigid, deep chiral pocket around the rhodium center. During the oxidative addition of hydrogen gas (50 atm), this spatial restriction maximizes the steric differentiation between the two enantiofaces of the dehydromorpholine substrate, leading to quantitative yields and up to 99% ee[4][5].
Organocatalytic Enantioselective Chlorocycloetherification
Constructing morpholines with quaternary stereocenters at the 2-position represents a significant synthetic hurdle. A novel metal-free approach utilizes cinchona alkaloid-derived phthalazine as an organocatalyst to drive an asymmetric electrophilic halocyclization of alkenol substrates[2].
-
The Causality of Non-Covalent Activation: The cinchona alkaloid operates via a dual-activation mode. Non-covalent interactions—specifically hydrogen bonding between the N-H protons of the catalyst and the chlorinating electrophile—enhance the electrophile's reactivity while holding it in a strict geometric orientation[6]. This highly organized transition state restricts the trajectory of the intramolecular nucleophilic oxygen attack, yielding 2,2-disubstituted morpholines with excellent enantiocontrol[2].
Visualization of Synthetic Pathways
Comparison of transition-metal and organocatalytic synthesis pathways.
Quantitative Performance Comparison
To facilitate catalyst selection, the following table summarizes the operational parameters and performance metrics of the evaluated systems.
| Catalytic System | Target Scaffold | Catalyst Type | Key Reagents / Conditions | Yield Range | Enantiomeric Excess (ee) | Scalability & Purification |
| Tandem Sequential (One-Pot) [1] | 3-Substituted Morpholines | Ti-bis(amidate) & Ru-Noyori | HCOOH/NEt₃, Toluene/DCM, RT | 72–90% | >95% | Gram-scale; Simple acid-base extraction |
| Asymmetric Hydrogenation [4] | 2-Substituted Morpholines | Rh-bisphosphine (SKP-Rh) | H₂ (50 atm), Degassed Solvent, RT | Quantitative | Up to 99% | Gram-scale; Silica gel chromatography |
| Chlorocycloetherification [2] | 2,2-Disubstituted Morpholines | Cinchona alkaloid phthalazine | Chlorinating agent, Mild temp | High | Excellent | Preparative scale; Column chromatography |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be verified before proceeding to subsequent steps, thereby preventing the waste of expensive chiral catalysts.
Protocol A: Tandem Ti/Ru Synthesis of 3-Substituted Morpholines[2]
This protocol utilizes orthogonal reactivity to perform two distinct catalytic cycles in a single reaction vessel.
-
Hydroamination (Cyclization): In an argon-filled glovebox, charge a dried Schlenk flask with the ether-containing aminoalkyne substrate (1.0 equiv) and the bis(amidate)bis(amido)Ti precatalyst (5 mol%) in anhydrous toluene. Stir at 70°C until complete consumption of the starting material is observed.
-
Self-Validation Check: Monitor via GC-MS or ¹H NMR of a micro-aliquot to confirm the quantitative formation of the cyclic imine intermediate.
-
-
Solvent Swap (Critical Causality Step): Remove the toluene under reduced pressure. Rationale: Toluene can interfere with the solubility and hydride-transfer efficiency of the subsequent Ru-catalyzed ATH step.
-
Asymmetric Transfer Hydrogenation: Dissolve the crude imine in anhydrous dichloromethane. Add the Noyori–Ikariya catalyst, RuCl (2 mol%), followed by a 5:2 azeotropic mixture of formic acid/triethylamine (acting as the hydrogen donor). Stir at room temperature for 14 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous Na₂CO₃. Instead of chromatography, utilize an acid-base extraction. Extract the organic layer with 1M HCl, discard the organic waste (containing catalyst residues), basify the aqueous layer with NaOH, and back-extract with dichloromethane to yield the pure product[1].
-
Self-Validation Check: Determine enantiomeric excess via Chiral HPLC. Confirm structural purity (>95%) via ¹H and ¹³C NMR.
-
Workflow of tandem hydroamination and ATH for chiral morpholines.
Protocol B: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines[1][5]
This protocol focuses on high-pressure gas-liquid phase transfer catalysis.
-
Catalyst Preparation: In a glovebox, dissolve[Rh(COD)₂]BF₄ and the SKP bisphosphine ligand in strictly anhydrous, degassed solvent (e.g., methanol or dichloromethane).
-
Rationale: Degassing is critical because dissolved oxygen will irreversibly oxidize the highly sensitive Rh(I) center, terminating the catalytic cycle.
-
-
Substrate Loading: In a separate dried autoclave vessel, dissolve the dehydromorpholine substrate in the degassed solvent. Transfer the prepared catalyst solution to the substrate via cannula[7].
-
Hydrogenation: Seal the autoclave, purge the headspace with hydrogen gas three times to displace argon, and pressurize to 50 atm H₂. Stir vigorously at room temperature for 12-24 hours[7].
-
Workup & Analysis: Carefully vent the hydrogen pressure. Concentrate the mixture under reduced pressure and purify the crude product via silica gel column chromatography (hexane/ethyl acetate eluent)[7].
-
Self-Validation Check: Confirm the reduction of the double bond via ¹H NMR (disappearance of vinylic protons) and determine ee% via Chiral HPLC[7].
-
Conclusion
The selection of a catalytic system for asymmetric morpholine synthesis must be dictated by the target substitution pattern. For 3-substituted morpholines, the tandem Ti/Ru system offers unparalleled operational simplicity through an elegant one-pot sequence and simple acid-base purification. Conversely, for 2-substituted or 2,2-disubstituted scaffolds, Rh-catalyzed asymmetric hydrogenation and organocatalytic chlorocycloetherification provide the necessary stereocontrol via rigid transition-state geometries and non-covalent interactions, respectively.
References
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications - acs.org[Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal - organic-chemistry.org[Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers - rsc.org[Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH - nih.gov[Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar - semanticscholar.org[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrolidin-3-ol hydrochloride hydrate|C4H12ClNO2 [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Cross-Reactivity Profiling of (S)-2-(pyridin-3-yl)morpholine: A Comparative Guide for Scaffold Selection in Targeted Therapeutics
Introduction
In modern drug discovery, selecting the optimal chemical scaffold is the difference between a successful clinical candidate and a failed development program. The (S)-2-(pyridin-3-yl)morpholine motif has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors (e.g., PI3K, mTOR, ATR) and central nervous system (CNS) therapeutics[1].
This guide provides an in-depth, objective comparison of the (S)-2-(pyridin-3-yl)morpholine scaffold against its stereoisomers and structural analogs. By analyzing the causality behind its cross-reactivity profile—specifically its ability to maximize target engagement while mitigating hERG cardiotoxicity and CYP450 metabolic liabilities—we provide researchers and drug development professionals with the actionable data needed for lead optimization.
Structural Rationale & Physicochemical Advantages
To understand the superior performance of the (S)-2-(pyridin-3-yl)morpholine scaffold, we must deconstruct its three core structural features:
Stereospecificity: The (S)-Enantiomer Advantage
In kinase active sites, the hinge region requires precise hydrogen bond geometry. The pyridine nitrogen acts as a critical hydrogen bond acceptor for the backbone amides of hinge residues (e.g., Val851 in PI3Kα). The (S)-configuration optimally vectors the pyridine ring into the hinge region while the morpholine core sits comfortably in the ribose-binding pocket. Conversely, the (R)-enantiomer projects the pyridine ring at a suboptimal angle, causing a steric clash with the gatekeeper residue and resulting in a massive drop in target affinity[1].
Mitigating hERG Liability: Morpholine vs. Piperidine
The hERG (Kv11.1) potassium channel is a notorious off-target that binds highly lipophilic, basic amines via cation-π interactions with aromatic residues (Tyr652, Phe656) in its inner cavity. Piperidine analogs typically have a pKa of ~10–11, meaning they are >99% protonated at physiological pH (7.4), driving high hERG affinity. Replacing the piperidine ring with a morpholine ring introduces an electronegative oxygen atom. This exerts an electron-withdrawing inductive effect, lowering the pKa of the basic nitrogen to ~8.3–8.5[2]. This reduces the fraction of protonated amine at pH 7.4 and lowers the overall lipophilicity (logD), successfully ablating hERG binding without sacrificing solubility.
Avoiding CYP3A4 Chelation
Highly basic amines and unhindered pyridines can coordinate directly with the heme iron of Cytochrome P450 enzymes, leading to mechanism-based inhibition. The morpholine ring's steric bulk adjacent to the pyridine, combined with its modulated basicity, hinders this direct coordination, significantly improving the CYP3A4 safety profile compared to unsubstituted analogs[3].
Comparative Cross-Reactivity Profiles
The following table summarizes the quantitative performance of the (S)-2-(pyridin-3-yl)morpholine scaffold compared to common alternatives. Data reflects representative SAR profiling in a PI3Kα inhibitor development context.
| Scaffold Variant | Target Kinase IC₅₀ (PI3Kα) | hERG IC₅₀ (μM) | CYP3A4 IC₅₀ (μM) | logD (pH 7.4) |
| (S)-2-(pyridin-3-yl)morpholine | 8 nM | > 30 μM (Safe) | > 25 μM (Safe) | 1.2 |
| (R)-2-(pyridin-3-yl)morpholine | 450 nM | > 30 μM (Safe) | > 25 μM (Safe) | 1.2 |
| (S)-2-(pyridin-3-yl)piperidine | 12 nM | 3.5 μM (High Risk) | 4.2 μM (Risk) | 2.6 |
| 2-(pyridin-4-yl)morpholine | > 1000 nM | > 30 μM (Safe) | 18 μM | 1.1 |
Key Takeaway: The (S)-morpholine derivative is the only scaffold that maintains single-digit nanomolar target potency while keeping hERG and CYP3A4 inhibition well outside the clinical risk threshold.
Mechanistic Visualizations
PI3K/AKT/mTOR pathway showing the targeted inhibition site of the morpholine scaffold.
Sequential workflow for cross-reactivity and safety profiling of the scaffold.
Experimental Validation Workflows
To ensure trustworthiness and reproducibility, the cross-reactivity data presented above must be validated using self-contained, rigorously controlled experimental protocols.
Protocol 1: High-Throughput Kinome Selectivity Profiling (Active-Site Competition)
This assay determines the broad-spectrum kinome cross-reactivity of the scaffold.
-
Preparation: Immobilize a broad-spectrum kinase inhibitor (bait ligand) onto magnetic beads.
-
Incubation: Combine a DNA-tagged kinase library, the immobilized bait, and the test compound (1 μM) in binding buffer (1x PBS, 0.05% Tween-20, 1 mM DTT).
-
Equilibration: Incubate at room temperature for 1 hour to allow the test compound to compete with the bait for the kinase active sites.
-
Elution & Quantification: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the attached DNA tags.
-
Self-Validation Standard: Use Staurosporine (1 μM) as a positive control (expected to displace >90% of kinases) and DMSO as a vehicle control.
Protocol 2: In Vitro hERG Patch-Clamp Electrophysiology
This gold-standard assay measures the direct cardiotoxic liability of the basic amine.
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel (Kv11.1).
-
Configuration: Use borosilicate glass micropipettes (resistance 2–4 MΩ) filled with intracellular solution to establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1 μM to 30 μM) for 5 minutes per concentration.
-
Self-Validation Standard: Measure the fractional block of the tail current. Use Dofetilide (100 nM) as a positive control (expected to yield >80% block of the tail current).
Protocol 3: CYP450 3A4 Fluorogenic Inhibition Assay
This assay evaluates the metabolic liability caused by potential heme-iron chelation.
-
Reagent Assembly: In a 96-well black microplate, combine recombinant human CYP3A4 enzyme, a fluorogenic substrate (e.g., Vivid® BOMR), and the test compound (serial dilutions from 0.01 to 50 μM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the catalytic cycle.
-
Detection: Measure fluorescence continuously for 30 minutes at Ex = 530 nm / Em = 605 nm.
-
Self-Validation Standard: Use Ketoconazole (1 μM) as a strong CYP3A4 inhibitor control. Calculate the IC₅₀ based on the reduction in initial reaction velocity.
References
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter (2024). Explains the inductive effects of morpholine in lowering pKa and mitigating hERG liability. URL: [Link]
-
Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Josien H. et al., Bioorganic & Medicinal Chemistry Letters (2009). Demonstrates the replacement of piperidine with morpholine to improve CYP3A4 profiles. URL:[Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online (2025). Highlights the stereospecific advantages of chiral morpholines in CNS target binding. URL:[Link]
Sources
A Comparative Pharmacokinetic Guide: Morpholine vs. Thiomorpholine Derivatives in Drug Discovery
Introduction: The Strategic Role of Saturated Heterocycles
In the landscape of modern medicinal chemistry, saturated six-membered heterocycles are indispensable scaffolds. Among these, morpholine and its thio-analog, thiomorpholine, are frequently employed to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The substitution of morpholine's ring oxygen with a sulfur atom to form thiomorpholine can profoundly alter a molecule's pharmacokinetic profile. This guide provides an in-depth comparison of their pharmacokinetic behaviors, supported by experimental data and protocols, to aid researchers in making informed decisions during the lead optimization process.
The morpholine ring is prized for its ability to improve aqueous solubility, enhance metabolic stability, and provide optimal basicity (pKa ≈ 8.7), which contributes to favorable pharmacokinetic profiles. Similarly, thiomorpholine derivatives have been explored for a wide array of therapeutic applications, including as retinal protectors, antiprotozoals, and hypolipidemic agents. Understanding the nuanced differences between these two scaffolds is critical for harnessing their full potential in drug design.
Section 1: Physicochemical Properties—The Foundation of Pharmacokinetics
A molecule's journey through the body is fundamentally governed by its physicochemical properties. The switch from an oxygen to a sulfur atom induces significant, albeit predictable, changes in lipophilicity, basicity, and hydrogen bonding capacity.
Lipophilicity (LogP/LogD): The replacement of the polar C-O bond with the less polar C-S bond generally increases a compound's lipophilicity. Thiomorpholine itself has a calculated XLogP3 of 0.2, reflecting this trend. This heightened lipophilicity can enhance membrane permeability, potentially leading to better absorption and tissue distribution. However, it may also increase non-specific binding and metabolic susceptibility.
Basicity (pKa): The pKa of the secondary amine in both rings is a crucial determinant of their ionization state at physiological pH. Morpholine's pKa is approximately 8.7. The slightly different electronegativity and bond angles of sulfur can subtly influence the pKa of the thiomorpholine nitrogen, affecting its interaction with biological targets and its solubility profile.
Comparative Physicochemical Data:
| Property | Morpholine Analog | Thiomorpholine Analog | Rationale for Difference |
| LogP | Lower | Higher | The C-S bond is less polar than the C-O bond, reducing overall polarity and increasing lipophilicity. |
| pKa | ~8.7 | Slightly altered | The electronic effect of sulfur versus oxygen subtly modifies the basicity of the ring nitrogen. |
| Aqueous Solubility | Generally Higher | Generally Lower | The greater polarity of the ether oxygen in morpholine enhances hydrogen bonding with water. |
Section 2: Comparative ADME Profiles
The true test of a drug scaffold lies in its in vivo performance. Here, we dissect the typical differences in the Absorption, Distribution, Metabolism, and Excretion profiles of morpholine and thiomorpholine derivatives.
Absorption
Enhanced lipophilicity in thiomorpholine derivatives can lead to increased passive diffusion across the gut wall, potentially improving oral bioavailability. However, this is not a universal rule, as very high lipophilicity can lead to poor dissolution and entrapment in lipid bilayers.
Distribution
A higher volume of distribution (Vd) is often observed with more lipophilic thiomorpholine compounds, indicating greater penetration into tissues. This can be advantageous for targeting intracellular proteins but may also lead to sequestration in adipose tissue, prolonging the half-life.
Metabolism: The Key Point of Divergence
Metabolism is where the most significant and predictable differences between the two scaffolds emerge.
Morpholine Metabolism: The morpholine ring, while often added to improve metabolic stability, can be a site of metabolic attack. The primary routes of metabolism are mediated by Cytochrome P450 (CYP) enzymes and include:
-
Oxidation: Occurs at the carbon atoms alpha to the nitrogen or oxygen, leading to hydroxylation.
-
Ring Opening: Subsequent to oxidation, the ring can be cleaved to form more polar, linear metabolites.
-
N-dealkylation: If the nitrogen is substituted, this bond can be enzymatically cleaved.
Thiomorpholine Metabolism: The sulfur atom in thiomorpholine introduces a unique and highly significant metabolic pathway: S-oxidation . This reaction is primarily catalyzed by Flavin-containing Monooxygenases (FMOs), a different class of Phase I enzymes from CYPs.
-
S-oxidation: The sulfur atom is readily oxidized to form the corresponding sulfoxide (S=O) and subsequently the sulfone (O=S=O). These metabolites are significantly more polar than the parent compound and are typically readily excreted. While CYPs can also catalyze S-oxidation, FMOs are often the primary enzymes involved for many soft nucleophiles like sulfides.
This metabolic switch has profound implications. If a lead compound with a morpholine ring suffers from rapid CYP-mediated C-H oxidation, swapping to a thiomorpholine may divert metabolism towards the more predictable and often less complex S-oxidation pathway.
Diagram of Comparative Metabolic Pathways:
Caption: Comparative metabolic pathways for morpholine and thiomorpholine derivatives.
Excretion
The route and rate of excretion are directly tied to metabolism. The highly polar sulfoxide and sulfone metabolites of thiomorpholine are often rapidly cleared via the kidneys. In contrast, the clearance of morpholine derivatives depends on the specific CYP-mediated pathways involved and the polarity of the resulting metabolites.
Summary of Comparative Pharmacokinetic Parameters:
| Parameter | Morpholine Derivative | Thiomorpholine Derivative | Mechanistic Rationale |
| Metabolism | CYP-mediated C-H oxidation, ring opening | Primarily FMO-mediated S-oxidation | The sulfur atom is a soft nucleophile readily oxidized by FMOs. |
| t1/2 (Half-life) | Variable; can be short if a metabolic "soft spot" exists. | Variable; often influenced by the rate of S-oxidation. | The efficiency of S-oxidation can lead to rapid clearance. |
| Clearance (CL) | Dependent on CYP activity. | Dependent on FMO/CYP activity. | Different primary enzyme systems govern the clearance. |
| Oral Bioavailability (F%) | Generally good due to favorable solubility. | Potentially improved by higher lipophilicity, but can be limited by first-pass S-oxidation. | Balance between membrane permeability and pre-systemic metabolism. |
Section 3: Experimental Protocols for Comparative Assessment
To objectively compare these scaffolds, robust in vitro and in vivo experiments are essential. The following protocols provide a framework for generating comparative pharmacokinetic data.
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
This assay provides a measure of intrinsic clearance by Phase I enzymes.
Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes.
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 10 mM stock solution of each test compound (morpholine and thiomorpholine analogs) and positive controls (e.g., midazolam for high clearance, warfarin for low clearance) in DMSO.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine phosphate buffer (pH 7.4), microsomal protein (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Diagram of In Vitro Metabolic Stability Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study provides essential data on the complete ADME profile of a compound in a living system.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) following intravenous and oral administration.
Methodology:
-
Animal Preparation:
-
Acclimate male Sprague-Dawley rats (or another appropriate rodent model) for at least 3 days.
-
Fast animals overnight with free access to water before dosing.
-
Divide animals into two groups: Intravenous (IV) and Oral (PO) administration.
-
-
Dosing:
-
Formulate the test compounds in a suitable vehicle (e.g., 0.5% HPMC).
-
Administer a single dose via tail vein injection (IV group, e.g., 2 mg/kg) or oral gavage (PO group, e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (~50-100 µL) from each animal at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable method like submandibular vein bleeding.
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on plasma samples using acetonitrile containing an internal standard.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion and Strategic Outlook
The choice between a morpholine and a thiomorpholine scaffold is a strategic decision in drug design, not a simple substitution.
-
Choose Morpholine when: The primary goal is to enhance aqueous solubility and introduce a stable, basic center, and when CYP-mediated metabolism is not a primary liability for the scaffold.
-
Choose Thiomorpholine when: The parent molecule suffers from problematic CYP-mediated oxidation, and diverting metabolism to a predictable FMO-driven S-oxidation pathway is desirable. It is also a valid choice when a modest increase in lipophilicity could improve permeability and tissue distribution.
By leveraging the distinct metabolic and physicochemical properties of these two valuable heterocyles, medicinal chemists can more effectively navigate the complex challenges of ADME optimization to develop safer and more efficacious medicines. The experimental frameworks provided here offer a robust methodology for making a data-driven choice between these privileged scaffolds.
References
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity.
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
-
Flavin-containing monooxygenase – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]
-
The role of the flavin-containing monooxygenase (EC 1.14.13.8) in the metabolism and mode of action of agricultural chemicals. PubMed. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]
-
Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Pharmacology & Pharmacy. Available at: [Link]
-
Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. MDPI. Available at: [Link]
-
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. Available at: [Link]
-
Thiomorpholine. PubChem. Available at: [Link]
-
Thiomorpholine. Wikipedia. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Safety Operating Guide
Navigating the Disposal of (S)-2-(pyridin-3-yl)morpholine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-(pyridin-3-yl)morpholine, a compound whose structural motifs—a pyridine ring and a morpholine core—necessitate careful consideration of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of its constituent parts and established best practices for chemical waste management to ensure the safety of laboratory personnel and environmental protection.
I. Hazard Profile Analysis: Understanding the "Why" Behind the Procedure
The disposal protocol for any chemical is fundamentally rooted in its hazard profile. For (S)-2-(pyridin-3-yl)morpholine, we must consider the toxicological and physical hazards associated with both the morpholine and pyridine functional groups.
-
Morpholine and its Derivatives: Morpholine is a flammable liquid that can be harmful if swallowed and may cause severe skin burns and eye damage.[1] Its derivatives can also be flammable and corrosive.[2]
-
Pyridine and its Derivatives: Pyridine is a flammable liquid and is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA).[3][4] Waste containing pyridine derivatives must be managed according to stringent state and federal regulations.[3] Heterocyclic amines, the class of compounds to which (S)-2-(pyridin-3-yl)morpholine belongs, can form during thermal processing and may have mutagenic potential.[5]
Given these characteristics, (S)-2-(pyridin-3-yl)morpholine should be treated as a hazardous waste. Its disposal is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (S)-2-(pyridin-3-yl)morpholine for any purpose, including disposal, the appropriate personal protective equipment must be worn. All handling procedures should be conducted in a well-ventilated chemical fume hood.[1]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[1] | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[1] | To protect against splashes and vapors that could cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat.[1] | To protect against chemical splashes and potential fire hazards. |
| Respiratory Protection | An appropriate respirator may be necessary if there is a risk of inhalation and ventilation is inadequate. | To prevent inhalation of potentially harmful vapors. |
III. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation and collection of chemical waste are critical to prevent accidental chemical reactions and ensure compliant disposal.[2]
-
Container Selection:
-
Labeling:
-
Waste Collection:
-
Collect all waste containing (S)-2-(pyridin-3-yl)morpholine, including contaminated labware (e.g., pipette tips, vials) and PPE, in the designated hazardous waste container.[2]
-
Do not mix this waste with other, incompatible waste streams.
-
Keep the container closed at all times, except when adding waste.
-
IV. Storage of Hazardous Waste: Ensuring a Safe Holding Area
The area where you temporarily store your hazardous waste before pickup is known as a Satellite Accumulation Area (SAA).[6]
-
Location: The SAA must be at or near the point of waste generation and under the control of the personnel generating the waste.[6]
-
Conditions: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials such as oxidizing agents.[1][2]
-
Containment: The storage area should have secondary containment to prevent the spread of material in case of a leak.[1]
V. Spill and Emergency Response: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For Small Spills (within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate vicinity of the spill.[2]
-
Containment: Ensure you are wearing the proper PPE. Contain the spill using an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[1][2]
-
Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in the designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[2] All contaminated cleaning materials must also be disposed of as hazardous waste.[2]
For Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.[2]
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill yourself.
VI. Disposal Workflow: From Your Lab to Final Disposition
The final disposal of (S)-2-(pyridin-3-yl)morpholine must be handled by a licensed hazardous waste facility.[6]
Caption: Disposal workflow for (S)-2-(pyridin-3-yl)morpholine.
Step-by-Step Disposal Procedure:
-
Secure Container: Once the hazardous waste container is full or ready for disposal, ensure the lid is tightly sealed.[2]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[2]
-
Documentation: Complete all necessary hazardous waste disposal forms, often referred to as a waste manifest, as required by your institution and local regulations.[2] This documentation tracks the waste from your laboratory to its final destination.
-
Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.[2]
VII. Regulatory Framework: Adherence to EPA and OSHA Standards
The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[9] A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[10] Given the properties of its constituent parts, (S)-2-(pyridin-3-yl)morpholine waste should be managed as hazardous.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) mandates that employers inform employees about the hazards of chemicals in the workplace through training, labeling, and Safety Data Sheets.[11][12] While a specific SDS for this novel compound may not exist, the known hazards of similar compounds should be communicated to all personnel who may come into contact with it.[13]
By adhering to these established protocols, you contribute to a safe laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available from: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available from: [Link]
-
Hazardous Waste. US EPA. Available from: [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available from: [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. Available from: [Link]
-
Morpholine - Safety Data Sheet. North Metal and Chemical Company. Available from: [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. Available from: [Link]
-
Safety Data Sheet Morpholine. Redox. Available from: [Link]
-
Morpholine - Safety Data Sheet. PENTA. Available from: [Link]
-
Morpholine - Safety Data Sheet. Thames River Chemical Corp. Available from: [Link]
-
Hazardous Waste Codes | RCRA D, F, K, P & U Complete List. RCRAReady. Available from: [Link]
-
Morpholine - Safety Data Sheet. KANTO KAGAKU. Available from: [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. Available from: [Link]
-
Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. Available from: [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Hazardous Waste Listings. US EPA. Available from: [Link]
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate. Available from: [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
OSHA Updates Hazard Communication Standard. Beveridge & Diamond PC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. redox.com [redox.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. epa.gov [epa.gov]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. bdlaw.com [bdlaw.com]
- 13. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
